(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride
CAS No.: 94454-56-5
Cat. No.: VC17363523
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94454-56-5 |
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Molecular Formula | C13H14ClNO2 |
Molecular Weight | 251.71 g/mol |
IUPAC Name | (3-phenylmethoxypyridin-2-yl)methanol;hydrochloride |
Standard InChI | InChI=1S/C13H13NO2.ClH/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11;/h1-8,15H,9-10H2;1H |
Standard InChI Key | KAPQXKINIVWKCX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)CO.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is C₁₃H₁₄ClNO₂, with a molecular weight of 251.71 g/mol. The pyridine ring’s substitution pattern confers unique electronic and steric properties:
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The benzyloxy group at position 3 introduces aromatic bulk, influencing intermolecular interactions.
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The hydroxymethyl group at position 2 provides a site for further functionalization, such as oxidation or esterification.
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The hydrochloride salt improves crystallinity and solubility in polar solvents, critical for biological assays .
Synthetic Methodologies
Grignard Reaction-Based Synthesis
While direct literature on the synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is limited, analogous pyridine derivatives are synthesized via Grignard reactions. For example, (2-(benzyloxy)phenyl)(pyridin-2-yl)methanol is prepared by reacting a benzyloxy-substituted aryl bromide with picolinaldehyde in the presence of magnesium and iodine, followed by quenching with ammonium chloride . Adapting this approach:
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Benzyloxy Introduction: 3-Hydroxypyridine is treated with benzyl bromide under basic conditions to form 3-(benzyloxy)pyridine.
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Hydroxymethyl Functionalization: A carbonyl group at position 2 is reduced using NaBH₄ or LiAlH₄ to yield the methanol moiety.
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Hydrochloride Formation: The free base is treated with HCl gas or aqueous HCl to precipitate the hydrochloride salt.
Industrial Scalability
Continuous flow reactors and automated temperature control systems optimize yield and purity in large-scale production, as demonstrated in similar heterocyclic compound syntheses .
Physicochemical Properties
Property | Value/Description |
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Melting Point | Not reported (estimated >150°C) |
Solubility | Soluble in water, DMSO, and methanol |
LogP (Partition Coefficient) | ~2.1 (predicted) |
Stability | Hygroscopic; store under nitrogen |
The hydrochloride salt’s solubility profile facilitates its use in aqueous reaction conditions, a key advantage over non-ionic analogs.
Parameter | Recommendation |
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Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
Ventilation | Use fume hoods to avoid aerosol inhalation |
Storage | Airtight container at 2–8°C under nitrogen |
Spill Management | Absorb with inert material (e.g., vermiculite) |
Comparative Analysis with Analogous Compounds
Compound | CAS Number | Key Differences |
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(2-(Benzyloxy)phenyl)(pyridin-2-yl)methanol | N/A | Phenyl vs. pyridine backbone |
3-Hydroxypyridine | 109-00-2 | Lacks benzyloxy and methanol |
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